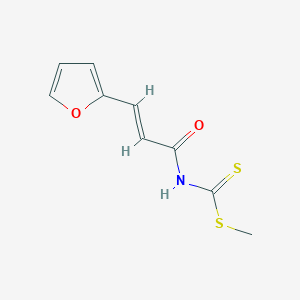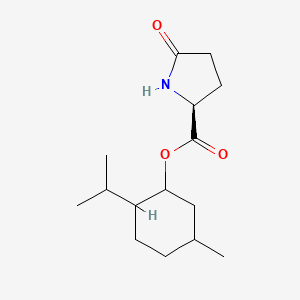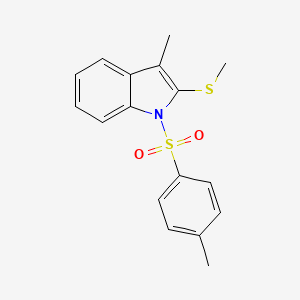
1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide is a chemical compound with the molecular formula C20H20IN. It is known for its unique structure, which combines a quinoline moiety with a styryl group.
Métodos De Preparación
The synthesis of 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with ethyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and obtain the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the styryl group.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound is used in the production of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, influencing biological pathways. The styryl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This dual interaction mechanism makes the compound a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide can be compared with other similar compounds, such as:
1-Ethyl-2-methylquinolinium iodide: This compound has a similar quinoline structure but lacks the styryl group, which may affect its biological activity and applications.
1-Methyl-2-(4-methylstyryl)quinolin-1-ium iodide: This compound has a methyl group instead of an ethyl group, which can influence its chemical reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C20H20IN |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1-ethyl-2-[(E)-2-(4-methylphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C20H20N.HI/c1-3-21-19(14-12-17-10-8-16(2)9-11-17)15-13-18-6-4-5-7-20(18)21;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b14-12+; |
Clave InChI |
KXGWWJBBXARKLM-UNGNXWFZSA-M |
SMILES isomérico |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C.[I-] |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


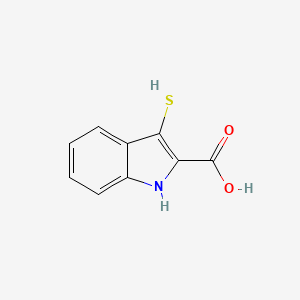
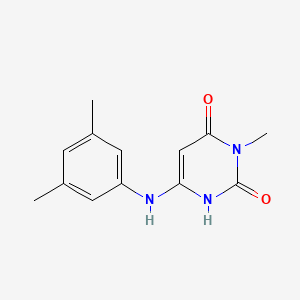

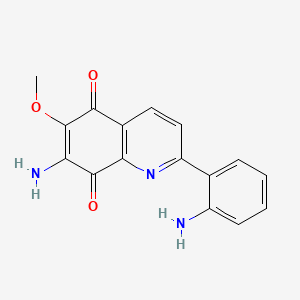
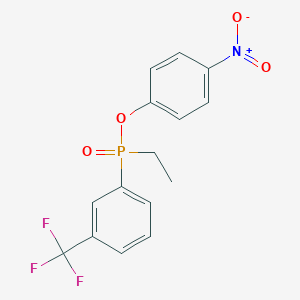
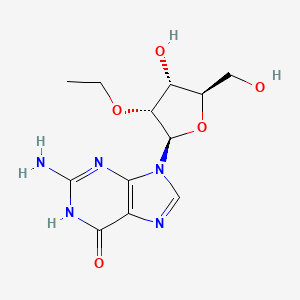

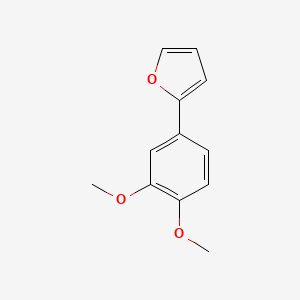
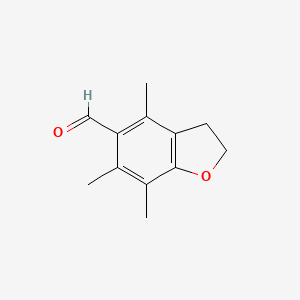
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
